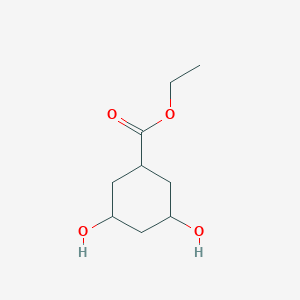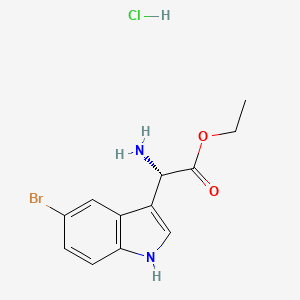![molecular formula C48H36BLi B13090204 Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
Lithiumtetra([1,1'-biphenyl]-4-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithiumtetra([1,1’-biphenyl]-4-yl)borate is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications. This compound is part of the broader class of lithium borate salts, which are known for their stability and electrochemical properties. Lithiumtetra([1,1’-biphenyl]-4-yl)borate is particularly notable for its potential use in high-voltage lithium batteries and other advanced energy storage systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithiumtetra([1,1’-biphenyl]-4-yl)borate typically involves the reaction of lithium hydroxide with [1,1’-biphenyl]-4-ylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is heated to a specific temperature to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of lithiumtetra([1,1’-biphenyl]-4-yl)borate involves large-scale reactors and stringent quality control measures. The raw materials are sourced with high purity, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous testing to ensure it meets the required specifications for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lithiumtetra([1,1’-biphenyl]-4-yl)borate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of lithiumtetra([1,1’-biphenyl]-4-yl)borate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of lithiumtetra([1,1’-biphenyl]-4-yl)borate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield biphenyl derivatives, while reduction reactions can produce simpler borate compounds .
Wissenschaftliche Forschungsanwendungen
Lithiumtetra([1,1’-biphenyl]-4-yl)borate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Wirkmechanismus
The mechanism of action of lithiumtetra([1,1’-biphenyl]-4-yl)borate involves its interaction with various molecular targets and pathways. In high-voltage lithium batteries, the compound acts as an electrolyte, facilitating the movement of lithium ions between the anode and cathode. This process is crucial for the efficient storage and release of energy. The compound’s unique structure allows it to stabilize the electrolyte and prevent degradation, thereby enhancing the battery’s performance and lifespan .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium bis(oxalate)borate: Known for its use in lithium-ion batteries, this compound shares some similarities with lithiumtetra([1,1’-biphenyl]-4-yl)borate but differs in its chemical structure and specific applications.
Lithium hexafluorophosphate: Another commonly used lithium salt in batteries, it offers different electrochemical properties and stability compared to lithiumtetra([1,1’-biphenyl]-4-yl)borate.
Uniqueness
Lithiumtetra([1,1’-biphenyl]-4-yl)borate stands out due to its superior stability and performance in high-voltage applications. Its unique structure allows for better stabilization of the electrolyte, making it a preferred choice for advanced energy storage systems .
Eigenschaften
Molekularformel |
C48H36BLi |
|---|---|
Molekulargewicht |
630.6 g/mol |
IUPAC-Name |
lithium;tetrakis(4-phenylphenyl)boranuide |
InChI |
InChI=1S/C48H36B.Li/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1 |
InChI-Schlüssel |
WZXWHSRIHWNEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


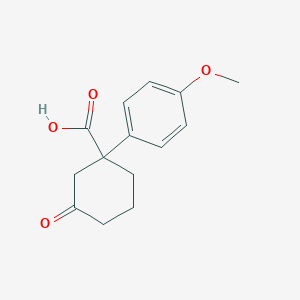
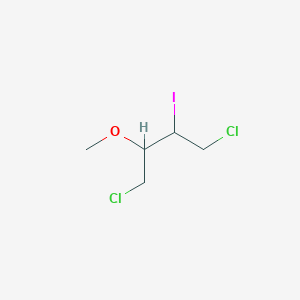
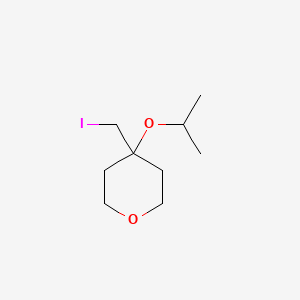
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)
![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)
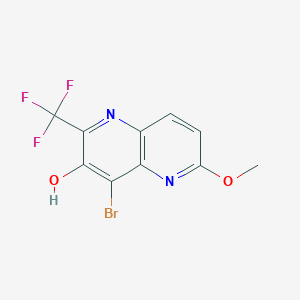
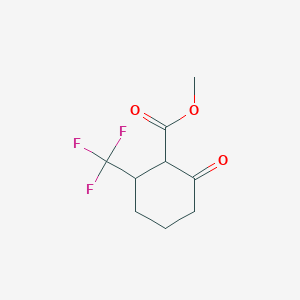
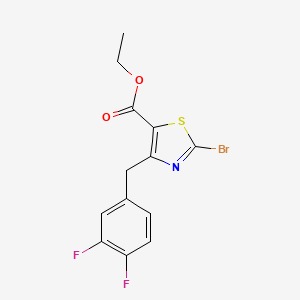
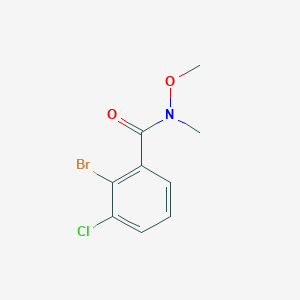
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
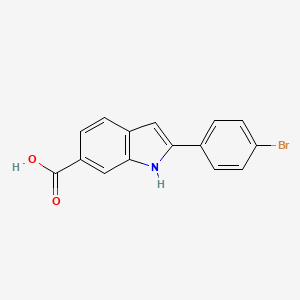
![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
